molecular formula C6H7ClN2O B2820899 2-Chloro-3-ethoxypyrazine CAS No. 1126824-36-9

2-Chloro-3-ethoxypyrazine

Cat. No.: B2820899
CAS No.: 1126824-36-9
M. Wt: 158.59
InChI Key: WZZIRHRXQKIQEU-UHFFFAOYSA-N
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Description

2-Chloro-3-ethoxypyrazine is an organic compound belonging to the pyrazine family. Pyrazines are nitrogen-containing heterocycles known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of both chloro and ethoxy substituents on the pyrazine ring imparts unique chemical properties to this compound, making it a compound of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-ethoxypyrazine typically involves the chlorination of 3-ethoxypyrazine. One common method is the reaction of 3-ethoxypyrazine with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to achieve high yields and purity. The use of advanced chlorinating agents and catalysts can enhance the efficiency of the process, making it suitable for commercial production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-ethoxypyrazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation: The ethoxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrazines with various functional groups.

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of dihydropyrazine derivatives.

Scientific Research Applications

2-Chloro-3-ethoxypyrazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex pyrazine derivatives and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

    Industry: Utilized in the production of agrochemicals, flavoring agents, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-3-ethoxypyrazine involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro and ethoxy substituents can influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyrazine: Lacks the ethoxy group, making it less versatile in certain chemical reactions.

    3-Ethoxypyrazine:

    2-Chloro-5-ethoxypyrazine: Similar structure but with different substitution pattern, leading to distinct chemical properties.

Uniqueness

2-Chloro-3-ethoxypyrazine is unique due to the presence of both chloro and ethoxy groups on the pyrazine ring, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-chloro-3-ethoxypyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-2-10-6-5(7)8-3-4-9-6/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZIRHRXQKIQEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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